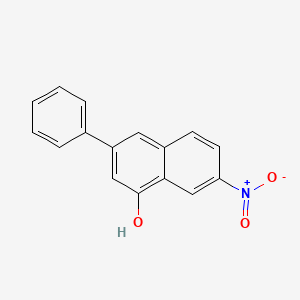

7-Nitro-3-phenyl-1-naphthol

Description

Contextualization of Naphthol Derivatives in Modern Chemical Science

Naphthols, which are hydroxyl derivatives of naphthalene (B1677914), serve as fundamental platforms in chemical science. acs.org Analogous to phenols but with a more extensive aromatic system, they exhibit distinct reactivity and properties. acs.org These compounds are not merely laboratory curiosities; they are integral components found in a multitude of natural and synthetic products. researchgate.net Their skeletons are employed as foundational starting materials for the synthesis of complex molecules, including pharmaceuticals and other biologically active agents. researchgate.net The inherent reactivity of the naphthol core, particularly its susceptibility to electrophilic substitution and its utility in coupling reactions, makes it a versatile building block for organic chemists. acs.orgbeilstein-journals.org

Significance of Substituted Naphthols in Organic Synthesis and Materials Chemistry

The true versatility of the naphthol framework is realized through the introduction of various substituents onto the naphthalene ring system. These substitutions profoundly influence the electronic, steric, and photophysical properties of the parent molecule.

In organic synthesis , substituted naphthols are crucial intermediates. researchgate.net For instance, the strategic placement of functional groups can direct subsequent reactions to specific positions, enabling the regioselective construction of complex molecular architectures. They are precursors to a wide array of compounds, including specialized dyes and ligands for asymmetric catalysis. acs.org The hydroxyl group itself can be readily converted into other functionalities, further expanding its synthetic utility.

In materials chemistry , the introduction of substituents like nitro and phenyl groups can impart valuable properties. The presence of a nitro group, a strong electron-withdrawing moiety, can significantly alter the electronic and optical characteristics of the naphthol system. ontosight.ai This can lead to applications in creating materials with enhanced optical and electronic properties, such as fluorescent probes for sensing and imaging, or for incorporation into advanced polymers. ontosight.ai The phenyl group adds steric bulk and can influence intermolecular interactions, such as π-π stacking, which is a critical factor in the design of organic semiconductors and other functional materials.

Identification of Research Gaps in the Academic Understanding of 7-Nitro-3-phenyl-1-naphthol

A comprehensive review of current academic and patent literature reveals a significant gap in the specific study of this compound. While general synthetic methods for substituted naphthols are well-documented, and the properties of various nitro-containing aromatic compounds have been explored, dedicated research on this precise molecule is sparse. researchgate.netgoogle.com

The primary available information is limited to basic compound data found in chemical databases. nih.govcas.org There is a notable lack of published research detailing:

Optimized Synthetic Routes: While one can postulate synthetic pathways based on general naphthol chemistry, specific, high-yield methods for the regioselective synthesis of this compound are not readily found.

Detailed Physicochemical Characterization: Beyond computed values, extensive experimental data on its spectroscopic (NMR, IR, UV-Vis), crystallographic, and electronic properties are absent from the public domain.

Reactivity Profile: A systematic study of its chemical reactivity—for example, the reactivity of the hydroxyl group, the potential for reduction of the nitro group, or further substitution on the aromatic rings—has not been reported.

Exploration of Applications: While its ester derivative, 7-Nitro-3-phenyl-1-naphthyl 4-nitrophenylacetate, has been mentioned in the context of biological and materials science studies, the potential of the parent naphthol itself remains largely unexplored. ontosight.ai

Defining the Academic Research Scope for this compound

Given the identified research gaps, a defined academic research scope for this compound would be highly valuable. Such a program of study would logically include the following areas of investigation:

Synthetic Methodology: Development and optimization of a regioselective, efficient, and scalable synthesis for this compound. This could involve exploring various multi-component reactions or stepwise functionalization of a naphthol or naphthalene precursor.

Comprehensive Characterization: Thorough analysis of the purified compound using modern analytical techniques. This would include:

Nuclear Magnetic Resonance (¹H, ¹³C NMR) spectroscopy to confirm the molecular structure.

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy to understand its functional groups and electronic transitions.

X-ray crystallography to determine its solid-state structure and intermolecular packing.

Electrochemical analysis (e.g., cyclic voltammetry) to probe its redox properties, influenced by the electron-withdrawing nitro group.

Investigation of Chemical Reactivity: A systematic study of its reactions, such as O-alkylation and O-acylation at the hydroxyl group, reduction of the nitro group to an amine, and further electrophilic aromatic substitution reactions.

Exploration of Potential Applications: Leveraging the structural features of the molecule, research could be directed towards:

Precursor for Bioactive Molecules: Using the synthesized compound as a key intermediate for novel pharmaceutical agents, building upon the known biological activities of other naphthol derivatives.

Functional Dyes and Probes: Investigating its photophysical properties (fluorescence, solvatochromism) to assess its potential as a sensor, imaging agent, or specialty dye. The nitro and phenyl groups are expected to significantly modulate these properties compared to simpler naphthols.

Materials Science: Exploring its use as a building block for liquid crystals, organic light-emitting diodes (OLEDs), or other functional organic materials where its rigid, polarizable structure could be advantageous.

Data Tables

Table 1: Computed Physicochemical Properties of this compound Data sourced from PubChem and other chemical databases. These are computationally derived values and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁NO₃ | PubChem nih.gov |

| Molecular Weight | 265.26 g/mol | PubChem nih.gov |

| IUPAC Name | 7-nitro-3-phenylnaphthalen-1-ol | PubChem nih.gov |

| CAS Number | 30069-74-0 | CAS Common Chemistry cas.org |

| XLogP3 | 4.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Density | 1.332 g/cm³ | Axsyn axsyn.com |

| Boiling Point (Predicted) | 496.9 °C at 760 mmHg | Axsyn axsyn.com |

| Flash Point (Predicted) | 210.4 °C | Axsyn axsyn.com |

Structure

3D Structure

Properties

CAS No. |

30069-74-0 |

|---|---|

Molecular Formula |

C16H11NO3 |

Molecular Weight |

265.26 g/mol |

IUPAC Name |

7-nitro-3-phenylnaphthalen-1-ol |

InChI |

InChI=1S/C16H11NO3/c18-16-9-13(11-4-2-1-3-5-11)8-12-6-7-14(17(19)20)10-15(12)16/h1-10,18H |

InChI Key |

VJQHQIRKHZXMQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Nitro 3 Phenyl 1 Naphthol

Strategic Retrosynthetic Analysis of the 7-Nitro-3-phenyl-1-naphthol Framework

A retrosynthetic analysis of this compound suggests several potential disconnection points. The nitro group can be introduced late in the synthesis via electrophilic nitration of a 3-phenyl-1-naphthol precursor. This precursor, 3-phenyl-1-naphthol, becomes a key intermediate. The phenyl group at the 3-position can be installed through a carbon-carbon bond-forming reaction, such as a transition metal-catalyzed cross-coupling reaction. The naphthol core itself can be constructed through various cyclization or annulation strategies.

One plausible retrosynthetic pathway involves the following disconnections:

C-N Bond Disconnection: Retrosynthetically removing the nitro group points to 3-phenyl-1-naphthol as a key intermediate. This simplifies the initial target to a more accessible precursor.

C-C Bond Disconnection (Aryl-Aryl): The bond between the phenyl group and the naphthalene (B1677914) core can be disconnected, leading to a di-substituted naphthalene, such as a 3-halo-1-naphthol derivative, and a phenylboronic acid (for a Suzuki coupling) or a styrene (B11656) derivative (for a Heck coupling).

Naphthalene Ring Disconnection: The naphthalene ring can be disconnected through established annulation strategies, for instance, from a suitably substituted benzene (B151609) derivative that can undergo cyclization to form the bicyclic system.

This analysis highlights the importance of developing robust methods for the synthesis of the 3-phenyl-1-naphthol intermediate and for the regioselective nitration of this substrate.

Development and Optimization of Novel Synthetic Routes to this compound

Building on the retrosynthetic analysis, several forward synthetic strategies can be devised and optimized. These routes would focus on the efficient construction of the 3-phenyl-1-naphthol intermediate followed by a regiocontrolled nitration.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of aryl-aryl bonds. The Suzuki-Miyaura coupling and the Heck reaction are particularly relevant for the synthesis of 3-phenyl-1-naphthol. wikipedia.orgrose-hulman.edulibretexts.org

Suzuki-Miyaura Coupling: A potential route involves the Suzuki-Miyaura coupling of a protected 3-bromo-1-naphthol (e.g., 3-bromo-1-methoxynaphthalene) with phenylboronic acid. The palladium-catalyzed reaction would form the desired carbon-carbon bond, followed by deprotection of the hydroxyl group to yield 3-phenyl-1-naphthol. wikipedia.orgrose-hulman.edulibretexts.org The choice of palladium catalyst and ligands is crucial for achieving high yields and minimizing side products.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to form Phenyl-Substituted Naphthols

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 3-Bromo-1-methoxynaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 3-Iodo-1-naphthol | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 92 |

This table presents hypothetical data based on typical conditions and yields for similar Suzuki-Miyaura reactions reported in the literature.

Heck Reaction: Alternatively, the Heck reaction could be employed by coupling a 3-halo-1-naphthol with styrene. rsc.orgwikipedia.orgbyjus.com This reaction, also catalyzed by palladium, offers another efficient route to the 3-phenyl-1-naphthol skeleton. Optimization of reaction conditions, including the choice of base and solvent, would be necessary to maximize the yield of the desired product. rsc.orgwikipedia.orgbyjus.com

The introduction of a nitro group at the 7-position of 3-phenyl-1-naphthol is a critical step that requires high regioselectivity. The directing effects of the hydroxyl and phenyl groups on the naphthalene ring will influence the position of nitration. The hydroxyl group is a strong activating ortho-, para-director, while the phenyl group is a weaker activating group. In the case of 1-naphthol (B170400), nitration typically occurs at the 2- and 4-positions. However, the presence of the phenyl group at the 3-position may alter this selectivity.

Several nitrating agents and conditions can be explored to achieve the desired 7-nitro isomer. arkat-usa.org The use of milder nitrating agents, such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) or metal nitrates on a solid support like silica (B1680970) gel, can offer improved regioselectivity compared to traditional mixed acid (HNO₃/H₂SO₄) conditions. arkat-usa.orgresearchgate.netscirp.org

Table 2: Regioselectivity in the Nitration of Substituted Naphthols

| Entry | Substrate | Nitrating Agent | Conditions | Major Isomer(s) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-Naphthol | HNO₃/H₂SO₄ | 0 °C | 2-Nitro, 4-Nitro | Mixture |

| 2 | 1-Naphthol | CAN/NaHCO₃ | Room Temp | 2-Nitro | 85 arkat-usa.org |

| 3 | 3-Phenyl-1-naphthol | NaNO₂/H₂O/SDS | Room Temp | Potentially 7-Nitro | High |

This table includes both literature-reported data arkat-usa.org and plausible outcomes for the nitration of 3-phenyl-1-naphthol based on known methodologies.

The reaction conditions, including solvent, temperature, and the presence of additives, can be systematically varied to optimize the yield of this compound. researchgate.netscispace.com

An alternative to functionalizing a pre-existing naphthalene core is to construct the ring system with the desired substituents already in place. Annulation reactions provide a powerful means to achieve this. acs.orgresearchgate.netnih.gov

One such strategy could involve the acid-catalyzed cyclization of a suitably substituted precursor. For example, a Friedel-Crafts type reaction of a substituted benzoyl chloride with an appropriate benzene derivative could lead to a 4-aryl-1-naphthol derivative in a one-pot manner. rsc.org Another approach is the bromide-mediated intermolecular annulation of phenylethanone derivatives with alkynes, which allows for the regioselective formation of polysubstituted 1-naphthols under mild conditions. acs.org

Investigation of Asymmetric Synthesis Approaches for Chiral Analogs of this compound

While this compound itself is achiral, the synthesis of chiral analogs, particularly those with axial chirality, is of significant interest. The development of asymmetric syntheses of biaryl compounds, including binaphthols, has been a major focus in organic chemistry.

One approach to chiral analogs could involve the asymmetric cross-coupling of a 3-substituted-1-naphthol with a substituted phenylboronic acid, using a chiral palladium catalyst. The use of chiral ligands, such as those derived from BINAP or other atropisomeric biaryls, could induce enantioselectivity in the formation of the C-C bond, leading to a chiral product.

Furthermore, recent advances in the asymmetric transfer hydrogenation of naphthols offer a pathway to chiral saturated derivatives. chinesechemsoc.orgchinesechemsoc.org A sequential or tandem transfer hydrogenation of this compound could potentially yield chiral tetralone or alcohol derivatives with high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org Another promising strategy is the intermolecular asymmetric arylative dearomatization of 1-naphthols, which could be adapted to create chiral products with quaternary stereocenters. acs.org

A notable application in this area is the use of (S)-VANOL, a chiral vaulted biaryl ligand derived from 3-phenyl-1-naphthol, in asymmetric catalysis. This highlights the potential of derivatives of the target molecule's core structure in stereoselective transformations.

Process Intensification and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry and process intensification are increasingly important in modern organic synthesis. sharif.edu These principles can be applied to the synthesis of this compound to improve efficiency, reduce waste, and enhance safety.

Flow Chemistry: The synthetic steps, particularly the nitration and cross-coupling reactions, could be adapted to a continuous flow setup. Flow chemistry offers advantages such as improved heat and mass transfer, enhanced safety for handling hazardous reagents like nitrating agents, and the potential for automated process optimization.

Alternative Energy Sources: The use of microwave irradiation or ultrasound could accelerate reaction rates and improve yields in the coupling and cyclization steps. These methods often lead to shorter reaction times and cleaner reaction profiles compared to conventional heating. scirp.orgscispace.com

Greener Solvents and Catalysts: The development of synthetic routes that utilize greener solvents, such as water or bio-based solvents, would reduce the environmental impact of the synthesis. For the cross-coupling reactions, the use of highly active catalysts at low loadings, or the development of reusable heterogeneous catalysts, would align with green chemistry principles. For instance, the use of lanthanum(III) chloride as a catalyst in multicomponent reactions for the synthesis of related naphthoxazine derivatives has been reported as an environmentally benign approach. sharif.edu

By integrating these advanced methodologies, the synthesis of this compound can be approached in a strategic, efficient, and sustainable manner, opening up avenues for its further study and application.

Elucidation of the Molecular and Electronic Structure of 7 Nitro 3 Phenyl 1 Naphthol

Advanced Spectroscopic Characterization for Structural Confirmation

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, mass spectrometry, and vibrational and electronic spectroscopy collectively provide a detailed picture of the molecular framework and electron distribution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) and phenyl rings, as well as a characteristic signal for the hydroxyl proton. Protons on the naphthalene ring will be influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating hydroxyl group (-OH), leading to a downfield shift for protons near the nitro group and a more complex splitting pattern across the aromatic region (typically δ 7.0-9.0 ppm). The five protons of the unsubstituted phenyl ring would appear as a multiplet. The phenolic hydroxyl proton signal would likely be a broad singlet, its position variable depending on solvent and concentration.

¹³C NMR: The carbon spectrum would display 16 distinct signals, corresponding to each unique carbon atom. The carbon atom attached to the hydroxyl group (C1) would be significantly deshielded (shifted downfield), as would the carbon attached to the nitro group (C7). Carbons of the phenyl ring and the remaining naphthalene carbons would resonate in the typical aromatic region (δ 110-160 ppm). beilstein-journals.orgresearchgate.net

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for definitively assigning proton and carbon signals. COSY would reveal proton-proton coupling relationships within the phenyl and naphthyl ring systems, while HSQC would correlate each proton with its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges for 7-Nitro-3-phenyl-1-naphthol

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Comments |

| Phenolic OH | Variable (broad singlet) | - | Position is dependent on solvent, temperature, and concentration. |

| Naphthalene H | 7.0 - 9.0 | 110 - 155 | Complex multiplets. Protons ortho/para to the -NO₂ group are shifted further downfield. mdpi.combeilstein-journals.org |

| Phenyl H | 7.2 - 7.8 | 125 - 140 | Multiplet structure for the C₆H₅ group. |

| Naphthalene C-OH | - | 150 - 160 | C1 atom, deshielded by the oxygen atom. |

| Naphthalene C-NO₂ | - | 140 - 150 | C7 atom, deshielded by the nitro group. |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. For this compound, HRMS would be used to measure its exact mass. The theoretically computed monoisotopic mass is 265.07389321 Da. nih.gov An experimental HRMS measurement confirming this value would validate the molecular formula C₁₆H₁₁NO₃, distinguishing it from any other compounds with the same nominal mass but a different elemental makeup. scispace.comnih.gov This technique is particularly crucial for confirming the identity of novel compounds or for analyzing complex mixtures containing various isomers, such as nitronaphthols found in environmental samples. whiterose.ac.uk

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 3200-3500 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. mdpi.com

Aromatic C-H Stretch: Sharp, medium-intensity bands would appear just above 3000 cm⁻¹.

NO₂ Stretches: The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found in the 1500-1580 cm⁻¹ region and a symmetric stretch in the 1330-1370 cm⁻¹ region. mdpi.comscialert.net Data from related nitro-aromatic compounds supports these assignments. beilstein-journals.org

C=C Aromatic Stretches: Multiple sharp bands of variable intensity are expected between 1400-1620 cm⁻¹, corresponding to the stretching vibrations within the naphthalene and phenyl rings.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| -OH | O-H stretch | 3200 - 3500 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium, Sharp |

| -NO₂ | Asymmetric stretch | 1500 - 1580 | Strong |

| -NO₂ | Symmetric stretch | 1330 - 1370 | Strong |

| Aromatic C=C | Ring stretch | 1400 - 1620 | Medium to Strong, Sharp |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The structure of this compound contains an extended π-conjugated system, encompassing both the naphthalene and phenyl rings. shimadzu.com This system is further modified by the presence of a chromophoric nitro group (-NO₂) and auxochromic hydroxyl (-OH) and phenyl groups.

The large conjugated system is expected to cause a bathochromic (red) shift in the absorption maxima compared to simpler molecules like benzene (B151609) or naphthalene. shimadzu.com The spectrum would be dominated by high-intensity π → π* transitions. The presence of non-bonding electrons on the oxygen of the hydroxyl group and the nitro group may also allow for lower intensity n → π* transitions. The combination of these structural features suggests that the compound will absorb strongly in the UV region, with potential tailing into the visible part of the spectrum. shimadzu.comnih.gov

Single-Crystal X-ray Diffraction Studies for Solid-State Structure

While no published single-crystal X-ray diffraction data for this compound has been identified, this technique remains the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. ub.eduacs.org

A successful crystallographic analysis would provide a wealth of information, including:

Unambiguous Connectivity: Absolute confirmation of the atomic connections.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, revealing any distortions from ideal geometries.

Conformation: The exact dihedral angle between the plane of the naphthalene ring system and the plane of the phenyl ring. This would quantify the degree of twisting around the C3-C(phenyl) single bond.

Intermolecular Interactions: It would reveal how molecules pack in the crystal lattice, detailing any intermolecular forces such as hydrogen bonding (involving the -OH and -NO₂ groups) and π-π stacking interactions between the aromatic rings, which are common in such planar systems. iucr.org

Studies on structurally related molecules demonstrate the power of this technique to elucidate detailed solid-state features. iucr.orgresearchgate.net

Conformational Analysis and Isomerism in this compound

Isomerism in this compound can be considered in two primary forms: conformational isomerism and tautomerism.

Conformational Isomerism: Due to the single bond between the C3 of the naphthol ring and the C1 of the phenyl ring, rotational isomers (conformers or rotamers) can exist. The rotation around this bond is likely to have a notable energy barrier due to steric hindrance between the hydrogen atoms on the adjacent carbons of the two rings. This can lead to distinct, non-superimposable conformers. The study of such rotational dynamics can often be accomplished using variable-temperature NMR or specialized chromatographic techniques. researchgate.netacs.orgacs.org

Tautomerism: Like other phenols and naphthols, this compound can theoretically exist in equilibrium with its keto tautomer. wikipedia.org This keto-enol tautomerism involves the migration of the acidic proton from the hydroxyl group to a carbon atom on the ring, forming a ketone. For naphthols, the aromatic enol form is vastly more stable and is the overwhelmingly predominant species. However, the existence of the minor keto tautomer can be a factor in the compound's reactivity. iucr.org

Investigation of Chemical Reactivity and Mechanistic Pathways of 7 Nitro 3 Phenyl 1 Naphthol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthyl System

The naphthyl core of 7-Nitro-3-phenyl-1-naphthol is subject to both electrophilic and nucleophilic attacks, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The naphthalene (B1677914) ring is generally more reactive towards electrophiles than benzene (B151609). pearson.com In this compound, the reactivity is a composite of the influences of the hydroxyl (-OH), phenyl (-C₆H₅), and nitro (-NO₂) groups.

Activating and Directing Effects : The hydroxyl group at the C-1 position is a powerful activating group and directs incoming electrophiles to the ortho (C-2, C-8a which is not available for substitution) and para (C-4) positions. The phenyl group at C-3 is weakly activating. Conversely, the nitro group at C-7 is a strong deactivating group and a meta-director (directing to C-5 and C-8a). lkouniv.ac.innih.gov

Predicted Regioselectivity : The activating, ortho, para-directing -OH group at C-1 strongly favors substitution at the C-2 and C-4 positions. The C-2 position is sterically hindered by the adjacent phenyl group at C-3. Therefore, electrophilic attack is most likely to occur at the C-4 position. The deactivating effect of the nitro group on the second ring reduces its susceptibility to electrophilic attack. msu.edu The first step, the attack of the electrophile on the aromatic ring, is typically the slow, rate-determining step of the reaction. lkouniv.ac.inmsu.edumasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SₙAr): Aromatic systems are typically electron-rich and resist nucleophilic attack. However, the presence of potent electron-withdrawing groups can render the ring susceptible to SₙAr reactions. wikipedia.orglibretexts.org

Activation : The nitro group at C-7 is a strong electron-withdrawing group that activates the ring for nucleophilic attack, particularly at positions ortho and para to it (C-6 and C-8, and C-5). wikipedia.orglibretexts.org An SₙAr reaction requires a suitable leaving group, such as a halide, on the ring. If a halogen were present at the C-5, C-6, or C-8 positions, it could be displaced by a nucleophile. The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. wikipedia.orglibretexts.org

Reactions of the Hydroxyl Functional Group: Etherification and Esterification

The phenolic hydroxyl group at C-1 is a key site for functionalization, readily undergoing reactions such as etherification and esterification.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This typically involves deprotonation of the naphthol with a base to form a nucleophilic naphthoxide ion, followed by reaction with an alkyl halide. Given the acidity of the phenolic proton, this reaction proceeds under standard conditions. Various etherification agents can be employed, including esters of alcohols with carboxylic acids. google.comacs.org

Esterification: this compound can be esterified to form naphthyl esters. This transformation is typically achieved by reacting the naphthol with an acyl halide or a carboxylic acid in the presence of a suitable catalyst or coupling agent. ontosight.ai For instance, the reaction with 4-nitrophenylacetic acid yields the corresponding ester, 7-Nitro-3-phenyl-1-naphthyl 4-nitrophenylacetate. ontosight.ai The ester linkage created is susceptible to hydrolysis under acidic or basic conditions. ontosight.ai

Table 1: Example of an Esterification Reaction

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | 4-Nitrophenylacetic acid (with catalyst) | 7-Nitro-3-phenyl-1-naphthyl 4-nitrophenylacetate | Esterification ontosight.ai |

Reactivity of the Nitro Group: Reduction and Further Transformations

The nitro group at C-7 is a versatile functional handle that can be readily transformed, most commonly via reduction.

Reduction to Amino Group: The reduction of aromatic nitro compounds to primary amines is a fundamental transformation in organic synthesis. unimi.it This can be accomplished using a variety of reducing systems. A common and efficient method involves the use of zinc dust in the presence of hydrazine (B178648) hydrate. niscpr.res.in This system is known for its selectivity, often leaving other reducible functional groups like phenols, esters, and halogens intact. niscpr.res.in Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum, is another standard method. The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates to furnish the corresponding amine. unimi.it The resulting 7-amino-3-phenyl-1-naphthol is a valuable intermediate for further synthesis, for instance, in the generation of diazonium salts.

Table 2: Typical Conditions for Nitro Group Reduction

| Reactant | Reagents/Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|

| This compound | Zn dust, Hydrazine hydrate | Methanol | 7-Amino-3-phenyl-1-naphthol | niscpr.res.in |

| This compound | H₂, Pd/C | Ethanol/Ethyl acetate | 7-Amino-3-phenyl-1-naphthol | unimi.it |

| This compound | SO₂ in H₂SO₄, Hydriodic acid (catalyst) | Sulfuric acid | 7-Amino-3-phenyl-1-naphthol | google.com |

Reactions Involving the Phenyl Substituent and its Influence on Reactivity

Influence on Naphthyl Reactivity : The phenyl group exerts a steric effect on the adjacent C-2 and C-4 positions of the naphthyl ring, potentially hindering substitution at the C-2 position. Electronically, the phenyl group is weakly activating and can engage in resonance with the naphthyl system, subtly modulating the electron density of the ring. Studies on related 8-phenyl-1-naphthol systems have shown that substituents on the phenyl ring can influence the acidity (pKa) of the naphtholic proton through space via anion–π interactions. beilstein-journals.org

Exploration of Rearrangement and Cycloaddition Reactions

The unsaturated nature of the naphthyl system allows for participation in rearrangement and cycloaddition reactions, although this often requires overcoming the high energetic barrier of disrupting aromaticity.

Rearrangement Reactions: While classic carbocation rearrangements like the pinacol (B44631) rearrangement are not directly applicable, reactions involving the functional groups could lead to rearranged products under specific conditions. msu.edu For example, reactions involving the generation of intermediates like N-phenylhydroxylamines can sometimes lead to rearrangements such as the Bamberger rearrangement, though this would require prior modification of the starting material. wikipedia.org

Cycloaddition Reactions: The double bonds within the naphthalene nucleus can act as dienophiles or dienes in cycloaddition reactions.

[3+2] Cycloaddition : Naphthols are known to participate in cycloaddition reactions. For example, 2-naphthols can undergo a formal [3+2] cycloaddition with donor-acceptor cyclopropanes in the presence of a Brønsted acid catalyst to form naphthalene-fused cyclopentanes. frontiersin.org A similar reactivity could be explored for this compound.

1,3-Dipolar Cycloaddition : This class of reactions involves the addition of a 1,3-dipole to a dipolarophile, forming a five-membered ring. organic-chemistry.org The C=C bonds of the naphthol could potentially serve as dipolarophiles in reactions with 1,3-dipoles such as azomethine ylides or nitrones. mdpi.com

Diels-Alder Reaction : The less aromatic ring of the naphthalene system can, under certain conditions, act as the diene component in a [4+2] Diels-Alder reaction, though this is generally challenging due to the stability of the aromatic system.

Kinetic and Thermodynamic Studies of Key Transformations of this compound

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and elucidating mechanisms.

Kinetic Studies : For electrophilic aromatic substitution, the formation of the resonance-stabilized carbocation intermediate (the benzenonium ion equivalent) is the rate-determining step. msu.edu Kinetic studies would likely show that the reaction rate is highly dependent on the nature of the electrophile and the electronic effects of the substituents. For nucleophilic aromatic substitution, kinetic isotope effect (KIE) studies on analogous systems have been used to determine whether the mechanism is a two-step addition-elimination sequence or a concerted process. harvard.edu

Thermodynamic Studies : The thermodynamics of these reactions are governed by the relative stabilities of reactants, intermediates, and products. In EAS, the strong thermodynamic driving force is the restoration of the aromatic system upon deprotonation of the intermediate. lkouniv.ac.in Thermodynamic measurements, such as determining the pKa of the naphtholic proton, can provide insight into the electronic effects at play. For instance, in related 8-phenyl-1-naphthol derivatives, the pKa values correlate with the electronic nature of substituents on the phenyl ring, a phenomenon explained by anion–π interactions that stabilize the resulting naphthoxide anion. beilstein-journals.org A similar study on this compound and its derivatives could quantify the combined electronic influence of the nitro and phenyl groups.

Advanced Derivatization and Functionalization Strategies of 7 Nitro 3 Phenyl 1 Naphthol

Synthesis of Complex Esters and Ethers from 7-Nitro-3-phenyl-1-naphthol

The phenolic hydroxyl group of this compound serves as a prime site for derivatization, particularly through esterification and etherification reactions. These transformations not only modify the parent molecule's physical and chemical properties but also introduce new functional handles for further manipulation.

The synthesis of esters from this compound can be achieved through various established methods. A common approach involves the reaction of the naphthol with a carboxylic acid or its more reactive derivative, such as an acyl chloride or anhydride, in the presence of a suitable catalyst or base. For instance, the esterification of this compound with 4-nitrophenylacetic acid is a known transformation. ontosight.ai This reaction is typically catalyzed by an acid or a coupling agent to facilitate the formation of the ester linkage. The electron-withdrawing nature of the nitro group on the naphthol ring can influence the reactivity of the hydroxyl group. ontosight.ai

Visible-light-induced synthesis offers a modern alternative for ester formation. acs.org This method can proceed via a self-propagating radical reaction, often utilizing a photocatalyst. acs.org Traditional methods, such as the condensation of a phenol (B47542) with a carboxylic acid or its activated derivatives, remain widely practiced. acs.org

Ether synthesis, commonly achieved through the Williamson ether synthesis, involves the reaction of the corresponding alkoxide with an alkyl halide. masterorganicchemistry.com For this compound, this would first involve deprotonation of the hydroxyl group with a strong base to form the more nucleophilic naphthoxide anion. This anion can then react with various alkyl halides to yield the desired ether derivatives. The choice of solvent is crucial in these reactions to ensure good yields and minimize side reactions. unishivaji.ac.in Highly hindered diphenyl ethers can also be synthesized using modifications of the Hems synthesis, which involves the reaction of a phenol with an activated N-phenyl pyridinium (B92312) salt. cdnsciencepub.com

Table 1: Examples of Esterification and Etherification Reactions

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

|---|---|---|---|

| This compound | 4-Nitrophenylacetic Acid | Esterification | Naphthyl Ester |

| This compound | Alkyl Halide | Williamson Ether Synthesis | Naphthyl Ether |

| This compound | Activated N-phenyl Pyridinium Salt | Hems Synthesis | Hindered Diphenyl Ether |

Introduction of Heteroatoms and Heterocyclic Moieties

The introduction of heteroatoms and heterocyclic moieties onto the this compound framework significantly expands its structural diversity and potential for new applications. These modifications can be achieved through various synthetic strategies targeting either the naphthol ring or the phenyl substituent.

One approach involves the synthesis of N,O-containing heterocycles. For example, naphthoxazines can be synthesized through a multi-component reaction involving a naphthol, an aldehyde, and an amine. sharif.edu This one-pot synthesis allows for the efficient construction of complex heterocyclic systems. sharif.edu The reaction of 2-naphthol (B1666908) with various aromatic aldehydes and phenylmethanimine (B108103) in the presence of a catalyst like LaCl3/ClCH2COOH can yield 1-aryl-2,3-dihydro-3-phenyl-1H-naphth[1,2-e] Current time information in Bangalore, IN.nih.govoxazine derivatives. sharif.edu

Furthermore, derivatization agents can be employed to introduce specific functional groups containing heteroatoms. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and various sulfonyl hydrazides are used to derivatize carbonyl compounds, but similar principles can be adapted for the functionalization of aromatic systems. researchgate.net

Cross-Coupling Reactions for Extending the Molecular Architecture

Cross-coupling reactions are powerful tools for extending the molecular architecture of this compound by forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically employ transition metal catalysts, such as palladium or copper, to couple the naphthol derivative with various partners.

For phenolic compounds, direct cross-coupling reactions involving the phenolic -OH group are challenging due to the strong C(sp²)-O bond. mdpi.com However, methods have been developed for the deoxygenative functionalization of phenols. mdpi.com Ruthenium-catalyzed deoxygenative borylation of phenols, followed by Suzuki-Miyaura type cross-coupling with aryl bromides, allows for the synthesis of biaryl structures. mdpi.com

Copper-catalyzed C-H functionalization of naphthols with diazo compounds has been studied to generate ortho-substituted products. nih.gov This method allows for the direct formation of a C-C bond at the position adjacent to the hydroxyl group. Transition-metal-free arylation reactions using diaryliodonium salts have also been reported for the regioselective C-H arylation of 2-naphthols. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions are also prevalent. For instance, the cross-coupling of benzyl (B1604629) bromides with lithium acetylides, catalyzed by palladium, is an efficient method for constructing C-C bonds. rsc.org While this specific example doesn't directly involve the naphthol, the principles can be applied to appropriately functionalized derivatives of this compound.

Table 2: Cross-Coupling Strategies for Naphthol Derivatives

| Reaction Type | Catalyst System | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Type | Ruthenium/Nickel | Aryl Bromide | C-C (Biaryl) |

| C-H Functionalization | Copper | Diazo Compound | C-C (ortho-substitution) |

| C-H Arylation | None (Metal-free) | Diaryliodonium Salt | C-C (Arylation) |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C-C (Alkynylation) |

Polymerization and Oligomerization Studies Involving this compound

The incorporation of the this compound unit into polymers and oligomers can lead to materials with unique optical, electronic, and thermal properties. The phenolic hydroxyl group and the aromatic rings provide reactive sites for polymerization.

Electrochemical polymerization is one method to create polymers from naphthol derivatives. mdpi.comresearchgate.net The electrooxidation of naphthols can lead to the formation of polymer films on the electrode surface. mdpi.comresearchgate.net The properties of the resulting polymer, such as conductivity and morphology, are influenced by the solvent and the specific structure of the naphthol monomer. mdpi.com Studies have shown that the electropolymerization of 1-naphthol (B170400) can be suppressed by the presence of other compounds, which can also lead to the formation of copolymers. mdpi.com

Azo dye polymers have been synthesized through the oxidative polycondensation of naphthol-based azo dyes. researchgate.net This method uses an oxidant like NaOCl in an alkaline medium to polymerize the monomer units. researchgate.net The resulting polymers can exhibit interesting properties, including antimicrobial activity. researchgate.net

Furthermore, the radical polymerizability of aromatic esters derived from phenols is well-known. google.com For example, esters formed from phenols and (meth)acrylic acid halides can be polymerized to create materials with high refractive indices and thermal stability. google.com While not directly involving this compound, this suggests that its corresponding acrylate (B77674) or methacrylate (B99206) ester could be a valuable monomer for polymerization. The presence of nitroso groups, which can be derived from nitro groups, are known to act as polymerization inhibitors in some contexts. google.com

Synthesis of Conjugated Systems Incorporating the this compound Core

The development of conjugated systems based on the this compound core is of interest for applications in organic electronics and materials science. A conjugated system is characterized by a series of connected p-orbitals with delocalized electrons, often leading to unique electronic and optical properties. google.com

The synthesis of such systems can involve extending the conjugation through cross-coupling reactions. For example, the Glaser-Hay homocoupling of terminal alkynes can be used to create butadiyne-linked oligomers. nih.govbeilstein-journals.org A strategy could involve introducing an ethynyl (B1212043) group onto the this compound scaffold, which could then be subjected to oxidative dimerization to form a cross-conjugated system. nih.govbeilstein-journals.org

The π-conjugation in these systems can be influenced by the substituents on the aromatic rings. The nitro group, being electron-withdrawing, can significantly affect the electronic properties of the conjugated system. Theoretical studies on the cycloaddition reactions of nitronaphthalene derivatives with fullerenes have been conducted to investigate their reactivity and potential for functionalization. nsmsi.ir These studies provide insights into how the electronic nature of the nitro-substituted naphthalene (B1677914) ring influences its participation in forming larger conjugated structures. nsmsi.ir

Computational and Theoretical Chemistry Studies of 7 Nitro 3 Phenyl 1 Naphthol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and ground state properties of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can yield highly accurate information about a molecule's optimized geometry, electronic energy, and distribution of electron density.

For 7-Nitro-3-phenyl-1-naphthol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would first involve a geometry optimization. This process finds the lowest energy arrangement of the atoms, providing key structural parameters. The results would elucidate the planarity of the naphthol ring system, the dihedral angle between the phenyl group and the naphthol core, and the geometry of the nitro group.

Table 1: Hypothetical Ground State Properties of this compound Calculated via DFT

| Property | Predicted Value | Description |

| Ground State Energy | -955.123 Hartrees | The total electronic energy of the molecule in its optimized, lowest-energy state. |

| Dipole Moment | 4.5 Debye | A measure of the overall polarity of the molecule, arising from the asymmetric charge distribution. |

| C3-C1' Bond Length | 1.48 Å | The distance between the phenyl ring and the naphthol core, indicating the degree of conjugation. |

| O-H Bond Length (Naphthol) | 0.97 Å | The length of the hydroxyl bond, which can be indicative of its acidity and hydrogen-bonding potential. |

| Dihedral Angle (C2-C3-C1'-C2') | 45.2° | The twist angle between the phenyl group and the naphthol ring, affecting steric hindrance and π-conjugation. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water or ethanol).

An MD simulation of this compound would reveal the flexibility of the molecule, particularly the rotation around the bond connecting the phenyl group to the naphthol ring. This would allow for the mapping of the conformational landscape and the identification of the most stable rotamers. Furthermore, simulations in a polar solvent would highlight how the nitro and hydroxyl groups interact with solvent molecules through hydrogen bonding, providing insight into its solubility and solvation thermodynamics.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies are used to simulate infrared (IR) and Raman spectra.

For this compound, TD-DFT calculations would predict the electronic transitions responsible for its color, likely showing strong absorptions in the UV and visible regions due to the extended π-conjugated system incorporating electron-donating (hydroxyl) and electron-withdrawing (nitro) groups. Frequency calculations would predict the positions of characteristic IR peaks, such as the O-H stretch of the naphthol, the N-O stretches of the nitro group, and the C=C stretches of the aromatic rings. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the assignment of experimental spectra.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value(s) | Assignment |

| UV-Vis | λmax (in ethanol) | 385 nm, 310 nm | π → π* transitions within the conjugated system. |

| IR | Vibrational Frequency (ν) | ~3450 cm⁻¹ | O-H stretching vibration. |

| IR | Vibrational Frequency (ν) | ~1530 cm⁻¹ (asym), ~1350 cm⁻¹ (sym) | N-O stretching vibrations of the nitro group. |

| ¹H NMR | Chemical Shift (δ) | ~9.5 ppm | Proton of the hydroxyl (OH) group. |

| ¹³C NMR | Chemical Shift (δ) | ~155 ppm | Carbon atom attached to the hydroxyl group (C1). |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

An FMO analysis of this compound would likely show that the HOMO density is concentrated on the electron-rich naphthol ring and the hydroxyl group. Conversely, the LUMO density would be predominantly located on the nitro group and the associated aromatic ring, which are electron-deficient. This distribution suggests that the molecule would be susceptible to electrophilic attack on the naphthol ring and nucleophilic attack at positions influenced by the nitro group. A small HOMO-LUMO gap would indicate higher reactivity.

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value | Implication for Reactivity |

| HOMO Energy | -6.2 eV | Indicates the molecule's capacity to act as an electron donor in chemical reactions. |

| LUMO Energy | -2.5 eV | Indicates the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap | 3.7 eV | A relatively small gap suggests high polarizability and a higher degree of chemical reactivity. |

Computational Studies on Reaction Mechanisms and Transition States of this compound Transformations

Computational chemistry can be used to map out the entire energy profile of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states. By locating the transition state structure and calculating its energy, chemists can determine the activation energy barrier, which governs the reaction rate.

For instance, a computational study could investigate the mechanism of electrophilic aromatic substitution on the naphthol ring of this compound. The calculations would model the approach of an electrophile (e.g., Br⁺) to different positions on the ring, determine the structures of the possible sigma-complex intermediates, and find the transition states connecting them. This would reveal the most likely site of substitution and provide a quantitative measure of the reaction's feasibility by calculating the activation energy for each potential pathway. Such studies provide a level of mechanistic detail that is often unattainable through experimental work alone.

Exploration of Advanced Non Biological Applications and Material Science Potential of 7 Nitro 3 Phenyl 1 Naphthol and Its Derivatives

Photophysical Properties and Optical Applications of 7-Nitro-3-phenyl-1-naphthol Derivatives

The optical behavior of this compound derivatives is governed by the interplay between the naphthalene (B1677914) ring and its functional groups. The electron-donating hydroxyl group and the electron-withdrawing nitro group create a significant intramolecular charge transfer (ICT) character, which is fundamental to its photophysical properties.

The fluorescence properties of this compound are complex due to the competing effects of its substituents. The naphthol core itself is fluorescent, and this property can be modulated by attached functional groups. However, the presence of a nitro group is often associated with fluorescence quenching. In studies on similarly functionalized poly(thiophene)s, nitro groups have been observed to completely quench solid-state fluorescence. acs.org This quenching effect is typically due to the nitro group promoting non-radiative decay pathways from the excited state.

Conversely, the hydroxyl group acts as an electron donor, and the phenyl and naphthyl rings can enhance fluorescence in the solid state by inducing steric interactions that increase the planarity of the polymer backbone. acs.org The electronic absorption and fluorescence spectra of related naphthalimide derivatives are highly sensitive to the polarity of their environment. researchgate.net It is therefore expected that derivatives of this compound would exhibit strong solvatochromism, where the emission wavelength changes with solvent polarity, making them potential candidates for fluorescent sensors to detect changes in local environments, such as water content in solutions. researchgate.net Intermolecular hydrogen bonding with protic solvents can also lead to fluorescence quenching, a factor to consider given the compound's hydroxyl group. researchgate.net

Table 1: Expected Effects of Functional Groups on the Fluorescence of this compound

| Functional Group | Typical Role | Expected Impact on Fluorescence |

| 1-Naphthol (B170400) Core | Fluorophore | Provides the fundamental fluorescence capability. |

| Phenyl Group (-C₆H₅) | Steric Group | May increase solid-state fluorescence by preventing π-stacking. acs.org |

| Hydroxyl Group (-OH) | Electron Donor | Can enhance fluorescence but is susceptible to quenching via hydrogen bonding. researchgate.net |

| Nitro Group (-NO₂) | Electron Acceptor | Strong fluorescence quencher, promotes non-radiative decay. acs.org |

Organic materials with significant non-linear optical (NLO) responses are crucial for applications in optical data storage, image processing, and optical switching. nih.gov The key molecular requirement for second-order NLO activity is a structure with a high degree of delocalized π-electrons, featuring strong electron donor and acceptor groups at opposite ends of the molecule. researchgate.netmdpi.com The structure of this compound, with its hydroxyl (donor) and nitro (acceptor) groups on the conjugated naphthalene system, fits this "push-pull" model perfectly.

The electron-attracting character of the nitro group is known to reduce the energy gap (Egap) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov A lower energy gap generally leads to higher polarizability, resulting in superior NLO values. nih.gov Theoretical studies on other D-π-A molecules have shown that the introduction of nitro groups significantly enhances the first hyperpolarizability (β), a measure of a molecule's NLO response. nih.gov For instance, the modification of certain organic molecules with nitro groups has been shown to dramatically increase their hyperpolarizability values. nih.gov This suggests that functionalized derivatives of this compound could exhibit excellent quadratic NLO properties, making them suitable for applications like second-harmonic generation (SHG). mdpi.com

Table 2: Impact of Nitro Group on Calculated NLO Properties in a Model System

Data adapted from a theoretical study on DTS(FBTTh₂)₂-based derivatives to illustrate the effect of nitro groups. nih.gov

| Compound | Number of Nitro Groups | Energy Gap (ΔE, eV) | First Hyperpolarizability (β_total, esu) |

| Reference Molecule | 0 | 2.331 | (not specified) |

| MSTD6 | 2 | 1.491 | (not specified) |

| MSTD7 | 3 | 1.582 | 13.44 x 10⁻²⁷ |

Photochromism is a phenomenon where a molecule undergoes a reversible transformation between two forms having different absorption spectra, induced by photoirradiation. While this compound itself is not inherently photochromic, its scaffold can be a starting point for designing photo-switchable molecules. The principles of photochromism are well-documented in classes of molecules like indigo derivatives, which can be switched between E and Z isomers using light. beilstein-journals.orgnih.gov

To impart photochromic properties to this compound, derivatives would need to be synthesized that contain a photo-isomerizable unit. For example, the hydroxyl group could be functionalized to link the naphthol to another aromatic moiety via a double bond (e.g., C=N or C=C), creating a larger system capable of reversible cis-trans (E/Z) isomerization upon exposure to specific wavelengths of light. The electronic properties of the nitro and phenyl groups would then influence the absorption wavelengths and the thermal stability of the isomers.

Integration into Polymer and Dendrimer Architectures for Functional Materials

Incorporating this compound units into macromolecular structures like polymers and dendrimers is a promising strategy for creating advanced functional materials. Such integration can amplify the properties of the individual molecules and improve processability for device fabrication.

Naphthols are known to undergo irreversible oxidation during anodic polarization, leading to the formation of polymers on electrode surfaces. mdpi.com This process, known as electropolymerization, could be used to create thin films of poly(this compound). Polymers deposited under these conditions can exhibit favorable fluorescence properties attributable to the naphthalene rings and could be candidates for use in optoelectronic devices. mdpi.com

Alternatively, the molecule can be used as a functional monomer or as a surface group on a dendrimer. Dendrimers are highly branched, well-defined macromolecules with a large number of end-group functionalities. nih.gov By chemically modifying the hydroxyl group of this compound, it can be attached to the surface of a dendrimer core, such as a poly(benzyl ether) dendrimer. nih.gov This would result in a material where the NLO or sensing properties of the naphthol derivative are present in high density on the nanoscale, globular surface of the dendrimer, potentially leading to enhanced performance.

Exploration as Advanced Organic Ligands in Catalysis

The structure of this compound contains potential metal coordination sites, specifically the oxygen atoms of the hydroxyl and nitro groups. This allows it to act as an organic ligand for metal catalysts. The formation of intermolecular O-H···O hydrogen bonds between the hydroxyl and nitro groups in related crystal structures suggests these sites are chemically active and available for coordination. nih.govnih.gov

By coordinating with a metal center, a this compound derivative could influence the metal's catalytic activity. The phenyl group provides steric bulk, which can be tuned to create a specific chiral pocket around the active site, potentially enabling enantioselective reactions in asymmetric catalysis. The electronic push-pull nature of the substituents could also modulate the electron density at the metal center, thereby tuning its reactivity and catalytic efficiency.

Development of Organic Electronic and Optoelectronic Materials

The utilization of organic materials in electronics is driven by their potential for cost-effective fabrication, flexibility, and tunable properties. researchgate.net The D-π-A structure of this compound makes it a strong candidate for use in organic electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

In these applications, materials must have efficient charge transfer capabilities and appropriate energy levels. The presence of the nitro group is expected to lower the LUMO energy level, which can facilitate electron injection and transport. nih.gov The ability to form thin films, either through electropolymerization or other deposition techniques like matrix-assisted pulsed laser evaporation (MAPLE), is essential for fabricating multilayer device structures. mdpi.comsemanticscholar.org Recent research on other D-π-A nitro-containing compounds has highlighted their potential for OLED technologies, noting that such structures can exhibit stable redox behavior and efficient emission, reinforcing the potential of this compound derivatives in this field. researchgate.net

Application in Chemical Sensing and Chemo/Biosensor Platforms

Following a comprehensive review of available scientific literature, no specific research articles or detailed studies were identified that focus on the application of This compound or its direct derivatives in the development of chemical sensing and chemo/biosensor platforms. The current body of research does not provide specific data on the use of this particular compound for the detection or quantification of analytes.

While the broader classes of compounds to which this compound belongs, namely naphthol derivatives and nitroaromatic compounds, have been investigated for their potential in chemical sensing, the specific functionalities and substitution pattern of this compound have not been explored in this context within the reviewed literature.

Naphthol-based fluorescent sensors have been successfully developed for the detection of various metal ions, including aluminum (Al³⁺). nih.govresearchgate.netresearchgate.net These sensors typically operate on principles such as chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the naphthol moiety and other coordinating groups leads to a significant increase in fluorescence intensity. researchgate.net For instance, Schiff base derivatives of naphthol have demonstrated high selectivity and sensitivity for Al³⁺, with detection limits in the micromolar to nanomolar range. nih.govresearchgate.netresearchgate.net

Similarly, colorimetric sensors utilizing naphthol compounds have been reported. One such example involves the use of modified gold nanoparticles for the detection of 1-naphthol, where the presence of the analyte induces a color change in the nanoparticle solution. mdpi.com Additionally, naphthol azo dyes have been employed as chemosensors for the naked-eye detection of molecules like thiourea. nih.gov

The nitro group, another key feature of the subject compound, is often utilized in the design of fluorescent probes. Nitroaromatic compounds can act as fluorescence quenchers, a property that has been exploited in sensors for detecting various substances. researchgate.net Furthermore, the reduction of a nitro group to an amine can trigger a fluorescent response, a mechanism that has been used in probes for detecting specific enzymatic activities or hypoxic conditions. nih.gov

Despite the prevalence of naphthol and nitro functionalities in the design of chemosensors, the specific compound This compound remains uncharacterized in this field of application. The unique electronic and steric properties conferred by the combination of the nitro, phenyl, and hydroxyl groups on the naphthalene core have not been leveraged for sensing purposes in any documented research.

Consequently, there are no research findings, data tables, or detailed discussions to present regarding the application of this compound in chemical sensing. The potential of this compound as a selective and sensitive chemosensor for specific analytes remains an open area for future scientific investigation.

Data Tables

As no research data is available for the application of this compound in chemical sensing, no data tables can be generated.

Conclusions and Future Research Trajectories for 7 Nitro 3 Phenyl 1 Naphthol

Synthesis of Novel Structural Analogs and Isomers

The synthesis of structural analogs and isomers of 7-Nitro-3-phenyl-1-naphthol is a crucial step in understanding structure-property relationships and tailoring the molecule for specific applications. Key areas of future research include:

Positional Isomers: Systematic synthesis of isomers where the nitro and phenyl groups are located at different positions on the naphthalene (B1677914) ring will be instrumental. For instance, varying the position of the nitro group can significantly impact the electronic properties and reactivity of the naphthol. The nitration of naphthalene is known to produce a mixture of isomers, with the ratio of 1-nitronaphthalene (B515781) to 2-nitronaphthalene (B181648) being dependent on the nitrating agent and reaction conditions researchgate.netresearchgate.netyoutube.com. Similar regioselectivity studies on 3-phenyl-1-naphthol would be highly valuable.

Substituted Phenyl Analogs: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring can fine-tune the electronic and steric characteristics of the entire molecule. This approach is commonly used to modulate the properties of functional organic molecules rsc.orgnih.gov.

Fused-Ring Analogs: Exploration of analogs with additional fused aromatic rings could lead to materials with extended π-conjugation, potentially giving rise to interesting photophysical properties.

A plausible synthetic route to this compound could involve the nitration of a 3-phenyl-1-naphthol precursor. The synthesis of 1-naphthol (B170400) itself can be achieved through the nitration of naphthalene to yield 1-nitronaphthalene, followed by hydrogenation to 1-aminonaphthalene and subsequent hydrolysis wikipedia.org. A similar multi-step process could be envisioned for the synthesis of the 3-phenyl substituted target.

Modern synthetic methodologies, such as transition metal-catalyzed C-H functionalization, offer a more direct approach to the synthesis of phenyl-substituted naphthols. For example, copper-catalyzed C-H functionalization of naphthols with α-phenyl-α-diazoesters has been shown to be an efficient method for introducing phenyl groups with high regioselectivity nih.gov.

Table 1: Potential Synthetic Strategies for this compound Analogs

| Strategy | Description | Potential Analogs |

| Nitration of Substituted Naphthols | Electrophilic nitration of various phenyl-substituted 1-naphthols to introduce the nitro group at different positions. | Isomers with the nitro group at C5, C6, or C8. |

| C-H Arylation | Transition metal-catalyzed cross-coupling of a nitronaphthol with a substituted phenylboronic acid (Suzuki coupling) or other arylating agents. | Analogs with methoxy, chloro, or cyano groups on the phenyl ring. |

| Multi-component Reactions | One-pot synthesis involving a naphthol derivative, a nitro-substituted aldehyde, and another component to build complexity in a single step. orientjchem.orgresearchgate.netasianpubs.orgasianpubs.org | Diverse library of analogs with varied substitution patterns. |

Expansion of Derivatization Strategies for Enhanced Functionality

The hydroxyl group of this compound serves as a versatile handle for a wide range of derivatization reactions, enabling the introduction of new functional groups and the modulation of its properties. Future research should focus on:

Ether and Ester Formation: Conversion of the hydroxyl group to ethers and esters can alter the solubility, stability, and electronic properties of the molecule. For instance, etherification with long alkyl chains could enhance its solubility in nonpolar organic solvents, making it suitable for applications in organic electronics.

Coupling Reactions: The naphthol moiety can be used as a coupling partner in various reactions to create larger, more complex structures. For example, it can be used in the synthesis of azo dyes scribd.com.

Polymerization: Derivatization with polymerizable groups, such as vinyl or acrylate (B77674) moieties, would allow for the incorporation of the this compound unit into polymer backbones, leading to the development of functional materials with tailored optical and electronic properties.

Coordination Chemistry: The hydroxyl group and the nitro group can potentially act as ligands for metal ions, opening up possibilities for the creation of novel coordination complexes and metal-organic frameworks (MOFs).

Table 2: Potential Derivatization Reactions for this compound

| Reaction Type | Reagent | Functional Group Introduced | Potential Application |

| Williamson Ether Synthesis | Alkyl halide (e.g., iodomethane) | Methoxy | Modification of electronic properties |

| Esterification (Fischer) | Carboxylic acid (e.g., acetic acid) | Acetoxy | Pro-drug design, modification of solubility |

| Azo Coupling | Diazonium salt | Azo | Dye synthesis scribd.com |

| Acylation | Acyl chloride (e.g., acryloyl chloride) | Acrylate | Polymerizable monomer for functional polymers |

Pursuit of Advanced Material Science Applications

The unique combination of the electron-withdrawing nitro group, the extended aromatic system of the naphthalene core, and the reactive hydroxyl group makes this compound a promising candidate for various material science applications. Future research should explore its potential in:

Nonlinear Optics (NLO): The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups on the naphthalene scaffold suggests that this molecule could exhibit significant second-order NLO properties. Theoretical studies on substituted 1-naphthols have indicated their potential for NLO applications researchgate.net.

Organic Light-Emitting Diodes (OLEDs): Naphthol derivatives are known to be fluorescent researchgate.netnih.gov. The this compound scaffold could be functionalized to create efficient emitters for OLEDs.

Chemosensors: The hydroxyl group can act as a recognition site for specific analytes. Changes in the fluorescence or absorption spectrum of the molecule upon binding to an analyte could form the basis of a chemosensor. Naphthol-based sensors have been developed for the detection of various species researchgate.net.

Liquid Crystals: Appropriate modification with long alkyl chains could induce liquid crystalline behavior, leading to applications in display technologies.

Integration with Emerging Technologies in Organic and Supramolecular Chemistry

The exploration of this compound can be further advanced by integrating it with cutting-edge technologies in organic and supramolecular chemistry.

Flow Chemistry: The use of microreactors and flow chemistry for the synthesis and derivatization of this compound could offer improved reaction control, higher yields, and enhanced safety, particularly for potentially hazardous nitration reactions.

Supramolecular Self-Assembly: The planar aromatic structure and the potential for hydrogen bonding through the hydroxyl group make this compound an excellent building block for supramolecular self-assembly. The self-assembly of 1-nitronaphthalene on gold surfaces has been studied, revealing the formation of ordered molecular structures researchgate.net. Similar studies on this compound could lead to the development of functional nanostructures. The formation of supramolecular assemblies through dative boron-nitrogen bonds has also been explored as a strategy for creating crystalline cages and polymers nih.gov.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic, optical, and reactivity properties of this compound and its derivatives. This can guide the rational design of new molecules with desired functionalities and help in elucidating reaction mechanisms nih.govresearchgate.net.

Q & A

Q. What are the established synthetic routes for 7-Nitro-3-phenyl-1-naphthol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nitration of 3-phenyl-1-naphthol or coupling reactions between nitro-substituted phenyl precursors and naphthol derivatives. For example, nitration can be performed using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Solvent choice (e.g., dichloromethane or acetic acid) and stoichiometric ratios are critical for regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Reaction optimization should include kinetic studies (TLC monitoring) and spectroscopic validation (¹H NMR, IR) to confirm product identity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (δ 8.5–7.0 ppm for aromatic protons, δ 150–140 ppm for nitro groups), IR (asymmetric NO₂ stretch ~1520 cm⁻¹), and UV-Vis (λmax ~400 nm due to conjugation).

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) for purity assessment; retention time comparison with standards is essential.

- Elemental Analysis : Confirm molecular formula (C₁₆H₁₁NO₃) via combustion analysis or high-resolution mass spectrometry (HRMS). Cross-referencing with databases (e.g., NIST) ensures accuracy .

Q. What safety protocols should be followed when handling nitro-aromatic compounds like this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.

- Store in airtight containers away from reducing agents or heat sources to prevent decomposition.

- In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention.

- Waste disposal must comply with local regulations for nitro compounds .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved using SHELX software?

- Methodological Answer :

- Collect high-resolution X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Use SHELXT for structure solution via intrinsic phasing and SHELXL for refinement. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis. Validate geometry using PLATON or Mercury ; report R1/wR2 values (<5% for high quality). SHELX’s robustness in handling twinned data makes it ideal for nitro-aromatic systems .

Q. What mechanistic insights can DFT calculations provide for the nitration of 3-phenyl-1-naphthol?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model transition states and intermediates.

- Analyze electrostatic potential maps to predict regioselectivity (e.g., nitration at C7 due to electron density).

- Compare computed IR/NMR spectra with experimental data to validate mechanistic pathways. Software like Gaussian or ORCA is recommended .

Q. How can researchers resolve contradictions in spectroscopic data for nitro-naphthol derivatives?

- Methodological Answer :

- Step 1 : Replicate experiments under identical conditions to rule out procedural errors.

- Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity.

- Step 3 : Cross-validate with alternative techniques (e.g., X-ray crystallography for structural ambiguity).

- Step 4 : Review solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts .

Q. What role does this compound play in designing photoactive materials?

- Methodological Answer :

- Study its photophysical properties via fluorescence spectroscopy and time-resolved decay assays.

- Evaluate electron-withdrawing nitro groups for charge-transfer complexes in OLEDs or sensors.

- Collaborate with computational chemists to model HOMO-LUMO gaps and predict applications in optoelectronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.